

A Comprehensive Guide to the Synthesis and Structural Elucidation of Quinine Hydrobromide

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Compound of Interest

Compound Name: Quinine hydrobromide

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This technical guide provides an in-depth overview of the synthesis and structural characterization of **quinine hydrobromide**, a salt of the historically significant antimalarial alkaloid, quinine. The document outlines a standard laboratory-scale synthesis protocol and details the analytical techniques crucial for its structural verification. All quantitative data are presented in tabular format for clarity and comparative ease. Furthermore, workflows and logical processes are visualized using diagrams rendered in the DOT language.

Synthesis of Quinine Hydrobromide

The preparation of **quinine hydrobromide** is typically achieved through a straightforward acid-base neutralization reaction. The process involves the protonation of the basic quinuclidine nitrogen atom of the quinine free base by hydrobromic acid. The resulting salt exhibits increased aqueous solubility compared to the free base, a common strategy in drug formulation.

Reaction Scheme

The reaction involves treating quinine with hydrobromic acid (HBr) in a suitable solvent, leading to the formation of the hydrobromide salt, which can then be isolated via crystallization.

- Starting Material: Quinine (free base)
- Reagent: Hydrobromic Acid (HBr)

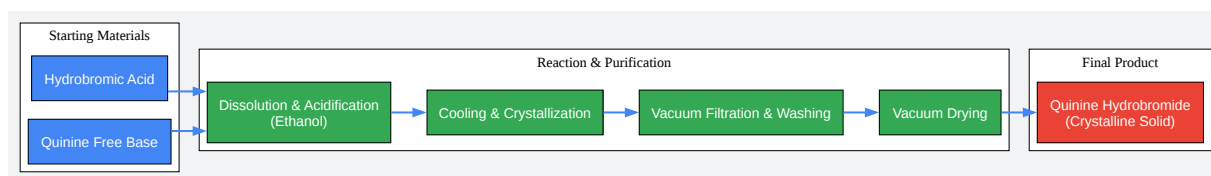
- Product: **Quinine Hydrobromide**
- Byproduct: None

Experimental Protocol: Synthesis from Quinine Free Base

This protocol details the conversion of quinine free base to its hydrobromide salt.

- **Dissolution:** Dissolve 1.0 g of quinine free base in 20 mL of a suitable organic solvent, such as ethanol or methanol, with gentle warming if necessary.
- **Acidification:** While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise to the quinine solution. The amount of HBr should be calculated based on the molar mass of quinine (324.42 g/mol).
- **Precipitation/Crystallization:** The **quinine hydrobromide** salt may begin to precipitate upon addition of the acid. If not, the solution can be cooled in an ice bath to induce crystallization. For higher purity, the solvent can be partially evaporated under reduced pressure, followed by cooling.
- **Isolation:** Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
- **Drying:** Dry the purified crystals under vacuum to yield **quinine hydrobromide**. The typical yield for this type of salt formation is generally high, often exceeding 90%.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **quinine hydrobromide**.

Structural Elucidation

The confirmation of the chemical structure of the synthesized **quinine hydrobromide** is accomplished through a combination of spectroscopic and analytical methods. Each technique provides specific information about the molecular framework, functional groups, and connectivity of atoms.

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic analyses. The data for the quinine moiety is largely consistent with the free base, with notable shifts for nuclei near the protonated nitrogen.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Data based on quinine in CDCl₃; chemical shifts (δ) in ppm. Protonation of the quinuclidine nitrogen in the hydrobromide salt typically causes downfield shifts for adjacent protons and carbons.)

| ¹ H NMR (Proton) | ¹³ C NMR (Carbon) |
|-----------------------------|------------------------------|
| Chemical Shift (δ) | Assignment |
| 8.74 (d) | H-2' |
| 8.05 (d) | H-8' |
| 7.65 (d) | H-5' |
| 7.38 (dd) | H-7' |
| 7.32 (d) | H-3' |
| 5.85 (ddd) | H-10 |
| 5.55 (d) | H-9 |
| 5.05 (m) | H-11 (cis & trans) |
| 3.95 (s) | -OCH ₃ |
| 3.20 - 2.60 (m) | H-2, H-6, H-8 |
| 1.90 - 1.45 (m) | H-3, H-4, H-5, H-7 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|---------------------------|----------------------|
| 3300 - 3500 (broad) | O-H Stretch | Hydroxyl Group |
| 3070 | =C-H Stretch | Aromatic/Vinylic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H |
| ~2500 - 3000 (broad) | N ⁺ -H Stretch | Ammonium Salt |
| 1620 | C=C Stretch | Aromatic Ring |
| 1590, 1508 | C=N Stretch | Quinoline Ring |
| 1245 | C-O-C Stretch | Aryl Ether |
| 1090 | C-O Stretch | Secondary Alcohol |

Table 3: Mass Spectrometry (MS) Data (Expected for Electrospray Ionization, ESI-MS)

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |
|----------------------------|--|---|
| 325.19 | [M+H] ⁺ | Protonated quinine molecular ion (M = C ₂₀ H ₂₄ N ₂ O ₂) |
| 136.08 | [C ₉ H ₁₀ NO] ⁺ | Meroquinene fragment, characteristic of the quinuclidine portion |

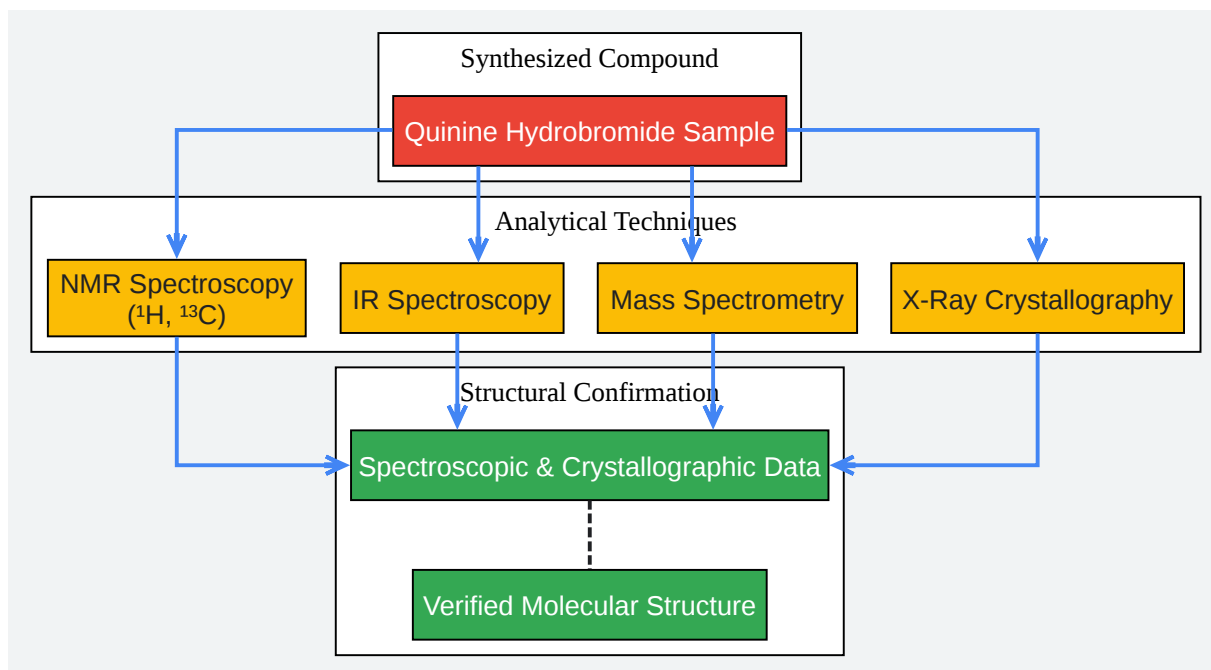
Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms. While data for **quinine hydrobromide** itself is not widely published, analysis of similar salts like quinine hydrochloride dihydrate reveals key structural features.[\[1\]](#)

Table 4: Representative Crystallographic Data (for Quinine Hydrochloride Dihydrate)

| Parameter | Value |
|--------------------------|-----------|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.95 |
| b (Å) | 10.21 |
| c (Å) | 12.34 |
| α (°) | 85.20 |
| β (°) | 75.89 |
| γ (°) | 80.11 |
| Volume (Å ³) | 1073.5 |
| Z (molecules/unit cell) | 2 |

Structural Elucidation Workflow Diagram



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Caption: Process for the structural elucidation of **quinine hydrobromide**.

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References

- 1. rsc.org [rsc.org]
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